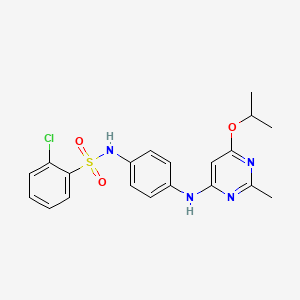

2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- 2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has been studied as a nitrification inhibitor . Nitrification is a biological process in soil where ammonium (NH₄⁺) is converted into nitrate (NO₃⁻) by microorganisms. By inhibiting this process, the compound helps regulate nitrogen availability, which is crucial for sustainable agriculture and environmental protection .

- Researchers have investigated the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine. The compound’s unique structure provides insights into its reactivity and potential applications in catalysis and chemical processes .

- While specific pharmacological applications are still being explored, the compound’s structural features make it an interesting candidate for further investigation. Researchers have examined its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects .

- 2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide serves as a building block in synthetic chemistry. Its unique combination of substituents (chloro and methyl groups) makes it valuable for constructing more complex molecules through organic synthesis .

- The compound’s sulfonamide group and aromatic backbone contribute to its stability and solubility. Researchers have explored its use in materials science, such as designing functionalized polymers, ligands for metal complexes, or even as a component in drug delivery systems .

- Given its nitrification inhibition properties, the compound could find applications in agrochemicals. It might be used to enhance fertilizer efficiency by reducing nitrogen losses through leaching or denitrification. Additionally, its selective action could be harnessed for targeted pest control .

Nitrification Inhibition

Proton Donor Ability

Pharmacological Studies

Chemical Synthesis

Materials Science

Agrochemicals and Pesticides

Mechanism of Action

The mechanism of action of this compound is not explicitly provided in the search results.

Future Directions

properties

IUPAC Name |

2-chloro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-13(2)28-20-12-19(22-14(3)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-13,25H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIRVJVHXRLPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)